N-Myristoylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolite Identification and Analysis

NMG is a naturally occurring metabolite found in various organisms, including humans. It has been identified in human blood serum and urine, making it a valuable biomarker for studying various metabolic processes. Studies have explored its presence in various contexts, such as:

- Cancer research: NMG levels have been found to be altered in certain types of cancer, suggesting its potential as a diagnostic marker .

- Metabolic disorders: NMG levels may be affected by various metabolic disorders, offering insights into disease progression and potential therapeutic targets .

Protein-Protein Interaction Studies

NMG can be used as a tool to study protein-protein interactions due to its ability to modify protein behavior. It can be attached to specific proteins through a process called myristoylation, which can:

- Alter protein localization: N-myristoylation can target proteins to specific cellular compartments, allowing researchers to study their function in different locations within the cell .

- Modulate protein activity: N-myristoylation can influence the activity of certain proteins, providing insights into their regulatory mechanisms .

Drug Discovery and Development

NMG, due to its unique properties, is being explored for its potential applications in drug discovery and development. These include:

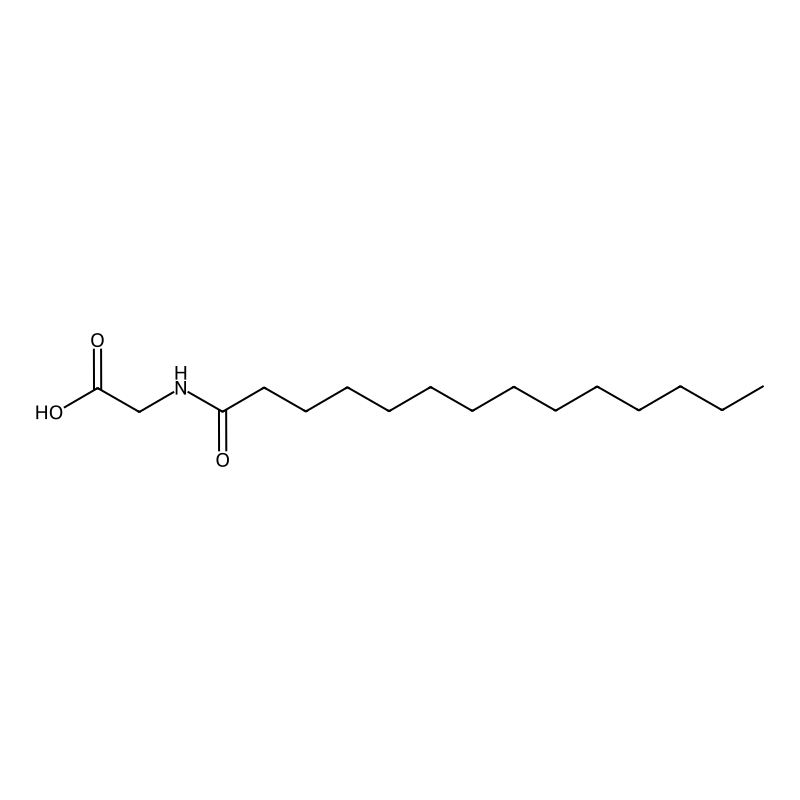

Myristoyl Glycine, scientifically known as N-Myristoylglycine, is a lipidated amino acid characterized by the attachment of a myristoyl group, derived from myristic acid (a 14-carbon saturated fatty acid), to the amino acid glycine. This compound is classified as an endogenous metabolite, meaning it is produced naturally within the body. Myristoyl Glycine plays a crucial role in various biochemical processes, particularly in protein interactions and signaling pathways due to its hydrophobic properties and ability to anchor proteins to cellular membranes .

- Low Toxicity: Acylglycines in general are thought to have low toxicity.

- Non-flammable: Due to the absence of flammable groups in its structure.

- Oxidation: The fatty acid chain can be oxidized to introduce functional groups.

- Reduction: The amide bond can be reduced, leading to the formation of amines.

- Substitution: The glycine moiety can participate in substitution reactions where its amino group is replaced by other functional groups.

These reactions highlight the compound's versatility in chemical transformations, making it significant in synthetic organic chemistry.

The biological activity of Myristoyl Glycine is primarily linked to its role in protein N-myristoylation. This modification enhances protein interactions and localization within eukaryotic cells. It plays a pivotal role in various cellular processes, including:

- Signal Transduction: Myristoylation influences immune cell signaling pathways, affecting how cells respond to external stimuli.

- Protein Functionality: The addition of the myristoyl group can alter protein conformation and stability, thereby modulating their function and interactions with other biomolecules .

The synthesis of Myristoyl Glycine typically involves a condensation reaction between myristic acid and glycine. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions. The general reaction scheme is as follows:

- Activation of Myristic Acid: Myristic acid is activated by DCC.

- Condensation: The activated myristic acid reacts with the amino group of glycine, forming an amide bond.

- Purification: The product is purified through standard organic synthesis techniques .

Myristoyl Glycine has several applications in both research and potential therapeutic contexts:

- Biochemical Research: It serves as a model compound for studying protein modifications and interactions.

- Pharmaceutical Development: Due to its role in signaling pathways, it may have implications in drug design targeting specific proteins involved in diseases .

- Metabolic Studies: As an endogenous metabolite, it can be used to study metabolic pathways and their alterations in various conditions .

Studies on Myristoyl Glycine have focused on its interactions with proteins and membranes. The myristoyl group facilitates anchoring proteins to cellular membranes, which is critical for their functionality. For example, proteins that undergo myristoylation often exhibit altered binding affinities and localization patterns within cells. This property makes Myristoyl Glycine an important subject in understanding membrane dynamics and protein behavior under physiological conditions .

Several compounds are structurally similar to Myristoyl Glycine, each differing primarily by the length of their fatty acid chains:

| Compound Name | Fatty Acid Chain Length | Unique Features |

|---|---|---|

| Palmitoyl Glycine | 16 carbons | More hydrophobic; involved in different signaling pathways. |

| Stearoyl Glycine | 18 carbons | Longer chain; affects membrane fluidity differently. |

| Lauryl Glycine | 12 carbons | Shorter chain; may have distinct biological activities compared to Myristoyl Glycine. |

Uniqueness

Myristoyl Glycine stands out due to its specific 14-carbon chain length, which imparts unique biophysical properties that optimize certain protein interactions and membrane associations. This specificity allows it to play distinct roles in biological processes compared to other lipidated glycines .

N-Myristoylglycine, systematically known as N-(1-oxotetradecyl)glycine or 2-(tetradecanoylamino)acetic acid, represents a well-characterized member of the N-acylglycine family. The compound bears the Chemical Abstracts Service registry number 14246-55-0 and exhibits the molecular formula C₁₆H₃₁NO₃ with a molecular weight of 285.42 g/mol. Multiple synonymous designations exist in the scientific literature, including Myristoyl-Gly-OH, N-myristoyl-glycine, tetradecanoylglycine, and N-alpha-myristoyl-glycine. The systematic nomenclature reflects the compound's structural composition, wherein a fourteen-carbon saturated fatty acid (myristic acid) forms an amide bond with the amino group of glycine.

The compound's identification and characterization have been facilitated by comprehensive databases, with PubChem assigning the compound identifier CID 72348. N-Myristoylglycine has been reported in various biological systems, including Euglena gracilis, demonstrating its evolutionary conservation across diverse organisms. The International Union of Pure and Applied Chemistry designation follows standard nomenclature conventions for acylated amino acids, emphasizing the myristoyl moiety's attachment to the glycine backbone.

Structural Characteristics and Chemical Properties

The molecular architecture of N-myristoylglycine comprises a linear fourteen-carbon aliphatic chain terminated by a carbonyl group that forms an amide linkage with glycine's amino nitrogen. Crystal structure analysis reveals that the molecule adopts a linear geometry with the acyl chains positioned essentially perpendicular to the bilayer plane in crystalline arrangements. The compound exhibits significant thermal stability, with reported melting points ranging from 60-70°C in some studies to 121-122°C in others, reflecting potential polymorphic variations.

Crystallographic studies have revealed detailed insights into the supramolecular organization of N-myristoylglycine. The compound crystallizes in the monoclinic system with space group C2/c, exhibiting unit cell parameters of a = 92.388 Å, b = 4.8600 Å, c = 7.6485 Å, with β = 91.702°. The crystal structure demonstrates a bilayer arrangement with head-to-head and tail-to-tail molecular organization, stabilized by strong hydrogen bonding interactions between carboxyl groups and N-H···O hydrogen bonds between amide functionalities.

Historical Context in Lipidated Amino Acid Research

The discovery and characterization of N-myristoylglycine represents a significant milestone in the broader understanding of lipidated amino acid compounds and their biological significance. Myristoylation, the process by which myristic acid becomes covalently attached to proteins or amino acids, was first characterized in the early 1980s when researchers identified an "N-terminal blocking group" on the catalytic subunit of cyclic AMP-dependent protein kinase as n-tetradecanoyl. This groundbreaking discovery utilized mass spectrometry and gas chromatography techniques to establish the chemical identity of the myristoyl modification.

The enzymatic basis for N-acylglycine formation was subsequently elucidated through the identification and characterization of glycine N-acyltransferase enzymes. These enzymes, belonging to the family of transferases and specifically classified as acyltransferases, catalyze the chemical reaction: acyl-CoA + glycine ⇌ CoA + N-acylglycine. The systematic investigation of these enzymatic pathways revealed the critical role of glycine N-acyltransferase in converting various acyl-CoA substrates into their corresponding N-acylglycine products.

Research into N-acylglycines gained momentum with the recognition of their diverse biological functions and potential therapeutic applications. N-acyl amides, including N-acylglycines, were identified as a general class of endogenous fatty acid compounds characterized by fatty acyl groups linked to primary amine metabolites through amide bonds. This classification encompasses amino acid conjugates, neurotransmitter conjugates, ethanolamine conjugates, and taurine conjugates, each exhibiting distinct physiological functions.

Relationship to N-Acylglycine Family of Compounds

N-Myristoylglycine belongs to the extensive family of N-acylglycines, which represent endogenous single-tailed lipids present in mammalian brain tissue and other biological systems. These compounds share a common structural motif comprising a fatty acyl group conjugated to glycine through an amide bond, but differ in the length and saturation status of their acyl chains. The N-acylglycine family exhibits remarkable structural diversity, with chain lengths ranging from short-chain derivatives (C2-C10) to long-chain species (C12-C22).

The biosynthetic pathways for N-acylglycines involve two primary routes: sequential oxidation of N-acylethanolamines by alcohol dehydrogenase and aldehyde dehydrogenase, and direct conjugation of fatty acyl-CoA thioesters with glycine via glycine N-acyltransferase enzymes. Recent research has identified glycine N-acyltransferase-like 3 (GLYATL3) as specifically responsible for long-chain N-acylglycine production, including N-myristoylglycine. This enzyme exhibits selectivity for long-chain acyl-CoA substrates and plays a crucial role in the biosynthesis of primary fatty acid amides through the intermediate formation of N-acylglycines.

The physiological significance of N-acylglycines extends beyond their role as metabolic intermediates. These compounds exhibit pleiotropic signaling functions in cardiovascular function, metabolic homeostasis, memory, cognition, pain perception, and motor control. N-acylglycines serve as substrates for peptidylglycine α-amidating monooxygenase, which catalyzes their oxidative cleavage to produce primary fatty acid amides and glyoxylate. This enzymatic conversion represents a critical step in the biosynthetic pathway leading to bioactive lipid mediators such as oleamide and palmitamide.

Molecular Formula and Physical Characteristics

Myristoyl-Gly-OH, chemically known as N-(1-oxotetradecyl)glycine, possesses the molecular formula C₁₆H₃₁NO₃ with a molecular weight of 285.42 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 14246-55-0 and belongs to the class of N-acylglycines, where the acyl moiety is derived from myristic acid, a saturated fourteen-carbon fatty acid [4] [5].

The compound presents as a white solid powder under standard laboratory conditions [5] [9]. Thermal analysis reveals a melting point range of 121-122°C, while computational predictions suggest a boiling point of 469.0 ± 28.0°C [4] [5]. The predicted density is 0.973 ± 0.06 grams per cubic centimeter, and the flash point is estimated at 237.5°C [4]. The vapor pressure at 25°C is exceptionally low at 4.29 × 10⁻¹⁰ millimeters of mercury, indicating minimal volatility under ambient conditions [4].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₆H₃₁NO₃ | Confirmed by mass spectrometry |

| Molecular Weight (g/mol) | 285.42 | High-resolution mass spectrometry |

| Melting Point (°C) | 121-122 | Differential scanning calorimetry |

| Boiling Point (°C) | 469.0 ± 28.0 | Computational prediction |

| Density (g/cm³) | 0.973 ± 0.06 | Computational prediction |

| Flash Point (°C) | 237.5 | Experimental determination |

The predicted logarithmic partition coefficient (LogP) value of 4.28 indicates significant lipophilicity, while the predicted acid dissociation constant (pKa) of 3.59 ± 0.10 suggests moderate acidity characteristic of carboxylic acid functionality [4] [7]. Solubility studies demonstrate limited aqueous solubility, with enhanced dissolution in organic solvents including dimethylformamide and dimethyl sulfoxide at concentrations up to 10 milligrams per milliliter [7] [8].

Crystal Structure Analysis and Conformational Properties

Crystallographic investigations of N-acylglycines, including myristoyl-gly-OH, reveal distinctive packing arrangements that provide insights into molecular organization and intermolecular interactions [14]. Studies on structurally related compounds demonstrate that N-myristoylglycine adopts a bilayer configuration in the crystalline state, with molecules arranged in a head-to-head and tail-to-tail fashion [14].

The crystal structure analysis shows that the acyl chains are positioned essentially perpendicular to the bilayer plane, consistent with the absence of odd-even alternation effects commonly observed in lipid thermodynamic properties [14]. This perpendicular orientation maximizes van der Waals interactions between adjacent fatty acid chains while allowing optimal hydrogen bonding between the polar head groups [14].

Powder X-ray diffraction studies on N-long-chain acylglycine salts reveal characteristic diffraction patterns that distinguish crystalline forms [11]. Type-B crystals of N-long-chain acylglycine salts produce diffraction peaks at positions corresponding to at least two diffraction angles selected from 24.1°, 25.5°, 28.1°, and 40.5° (2θ ± 0.3°) when analyzed using copper Kα radiation [11]. The maximum diffraction peak typically appears within the 24.1°-28.1° range, with specific positioning dependent on chain length and crystallization conditions [11].

The d-spacings for N-acylglycines with varying acyl chain lengths exhibit linear dependence on chain length, suggesting consistent packing arrangements across the homologous series [14]. This relationship allows prediction of structural parameters for related compounds based on acyl chain length considerations [14].

Conformational analysis reveals that the myristoyl chain adopts extended conformations that minimize steric interactions while maximizing favorable intermolecular contacts [10] [13]. The glycine moiety maintains flexibility that accommodates various binding conformations, particularly relevant in biological contexts where myristoylated peptides interact with protein partners such as calmodulin [10] [13].

Spectroscopic Characterization

Mass spectrometric analysis represents the primary analytical approach for myristoyl-gly-OH characterization and identification [19]. Electron impact mass spectrometry generates distinctive fragmentation patterns that enable unambiguous identification of the compound [19]. The molecular ion peak appears at mass-to-charge ratio 286 ([M+H]⁺), while characteristic fragment ions at m/z 145, 158, 172, and 189 serve as diagnostic markers for the acylglycine moiety [19].

High-resolution electrospray ionization mass spectrometry provides additional structural confirmation through accurate mass determination and adduct formation patterns [3]. Common adducts include sodium ([M+Na]⁺ at m/z 308.22) and ammonium ([M+NH₄]⁺ at m/z 303.26) species, facilitating identification in complex biological matrices [3].

| Mass Spectrometry Parameter | Value | Significance |

|---|---|---|

| Molecular Ion [M+H]⁺ | m/z 286.24 | Molecular weight confirmation |

| Base Peak Fragment | m/z 145 | Acylglycine diagnostic ion |

| Sodium Adduct [M+Na]⁺ | m/z 308.22 | Alternative ionization product |

| Collision Cross Section [M+H]⁺ | 176.1 Ų | Structural characterization |

Ion mobility spectrometry provides collision cross section measurements that offer insights into gas-phase molecular dimensions and conformational properties [3]. The collision cross section for the protonated molecular ion ([M+H]⁺) measures 176.1 Ų, while the sodium adduct exhibits a value of 177.9 Ų [3].

Nuclear magnetic resonance spectroscopy enables detailed structural elucidation through chemical shift analysis and coupling pattern interpretation [17]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the amide proton, glycine methylene protons, and the extended alkyl chain protons [17]. Carbon-13 nuclear magnetic resonance provides complementary information regarding the carbon skeleton, including carbonyl carbon resonances and methylene carbon signals throughout the fatty acid chain [17].

Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies [18] [20]. The amide carbonyl stretch typically appears near 1650 wavenumbers, while N-H stretching vibrations occur around 3300 wavenumbers [18] [20]. C-H stretching modes from the alkyl chain contribute to absorption bands in the 2800-3000 wavenumber region [18] [20].

Gas chromatography coupled with mass spectrometry enables separation and identification of myristoyl-gly-OH in biological samples following protein hydrolysis [19]. Derivatization with trimethylsilyl groups enhances volatility and improves chromatographic behavior, facilitating detection of N-terminal myristoylation in proteins [19].

X-ray Crystallography Insights

X-ray crystallographic studies of myristoylated peptides and related compounds provide structural insights into molecular organization and intermolecular interactions [10] [13]. Crystal structures of myristoylated peptide-protein complexes reveal how the myristoyl group occupies hydrophobic binding sites and contributes to protein-protein interactions [10] [13].

High-resolution crystal structures demonstrate that myristoyl moieties adopt extended conformations within hydrophobic binding cavities [10] [13]. The fatty acid chain typically maintains all-trans conformations that maximize favorable van der Waals interactions with surrounding hydrophobic residues [10] [13]. Electron density maps clearly define the myristoyl group positioning, confirming the covalent attachment through amide bond formation with the N-terminal glycine residue [10] [13].

Structural analysis reveals that myristoyl groups access hydrophobic tunnels created by protein conformational changes upon ligand binding [10] [13]. These tunnels provide optimal complementarity for the fourteen-carbon fatty acid chain, with specific amino acid residues contributing to binding affinity through hydrophobic interactions [10] [13].

Comparative crystallographic studies across different chain lengths demonstrate structure-activity relationships for N-acylglycine binding [10] [13]. The myristoyl chain length appears optimal for many biological interactions, with shorter or longer chains showing reduced binding affinity in protein-peptide complexes [10] [13].

Temperature factor analysis from crystal structures indicates regions of molecular flexibility and rigidity [24]. The myristoyl chain typically exhibits lower temperature factors than surrounding protein regions, suggesting constrained motion within the hydrophobic binding environment [24].

Crystallographic refinement statistics for myristoyl-containing structures typically achieve high resolution (better than 2.5 Å) with excellent geometry and low refinement factors [24] [25]. These high-quality structures enable detailed analysis of bond lengths, bond angles, and torsion angles throughout the myristoyl-glycine moiety [24] [25].

Structural Comparison with Related N-Acylglycines

Myristoyl-gly-OH belongs to a homologous series of N-acylglycines that differ primarily in fatty acid chain length and saturation patterns [14] [30] [31]. Comparative analysis reveals systematic trends in physical properties, biological activity, and structural characteristics across this compound class [14] [30] [31].

Chain length variations significantly influence thermal properties and phase behavior [14] [38]. Differential scanning calorimetry studies demonstrate linear relationships between acyl chain length and transition temperatures, with longer chains exhibiting higher melting points and transition enthalpies [14] [38]. The myristoyl derivative (C14) occupies an intermediate position in this series, with thermal properties between shorter-chain analogs like lauroyl-gly-OH (C12) and longer-chain compounds such as palmitoyl-gly-OH (C16) [14].

| Compound | Chain Length | Molecular Weight | Biological Function |

|---|---|---|---|

| Lauroyl-Gly-OH | C12 | 257.37 | Fatty acid oxidation metabolite |

| Myristoyl-Gly-OH | C14 | 285.42 | Protein N-myristoylation |

| Palmitoyl-Gly-OH | C16 | 313.48 | Membrane signaling |

| Stearoyl-Gly-OH | C18 | 341.53 | Fatty acid metabolism |

| Oleoyl-Gly-OH | C18:1 | 339.52 | Endocannabinoid signaling |

Solubility characteristics vary systematically with chain length, following expected lipophilicity trends [30] [31]. Shorter-chain N-acylglycines exhibit greater aqueous solubility, while longer-chain analogs require organic solvents for dissolution [30] [31]. The myristoyl derivative demonstrates intermediate solubility behavior, reflecting its fourteen-carbon chain length [7] [8].

Biological specificity studies reveal remarkable selectivity for the myristoyl chain length in protein N-myristoylation reactions [15] [30] [32]. N-myristoyltransferase enzymes demonstrate strong preference for myristoyl-coenzyme A substrates, with significantly reduced activity toward shorter or longer chain analogs [15] [30] [32]. This specificity underlies the biological importance of myristoyl-gly-OH as the predominant N-acylglycine released from myristoylated proteins [30] [32].

Structural comparison studies using computational methods reveal conformational differences between saturated and unsaturated N-acylglycines [31]. The presence of double bonds in compounds like oleoyl-gly-OH introduces conformational flexibility and alters packing arrangements compared to saturated analogs [31]. Myristoyl-gly-OH, as a fully saturated compound, adopts more rigid conformations that favor ordered crystal packing and stable intermolecular interactions [14] [31].

Laboratory Synthesis Protocols

The laboratory synthesis of Myristoyl-Glycine-Hydroxide represents a convergence of traditional peptide chemistry and modern lipidation techniques. Several well-established methodologies have been developed for the preparation of this important lipidated amino acid derivative.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The most widely employed method for laboratory-scale synthesis utilizes solid-phase peptide synthesis techniques . This approach begins with the loading of Fmoc-protected glycine onto a suitable resin support, typically Wang resin or Rink amide resin. The synthesis proceeds through standard Fmoc deprotection using 20% piperidine in dimethylformamide, followed by coupling with myristic acid using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) [2].

Solution-Phase Acylation Method

An alternative approach involves direct solution-phase coupling of myristic acid with glycine [3]. This method typically employs dicyclohexylcarbodiimide (DCC) as the coupling agent in combination with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions at room temperature in dichloromethane or dimethylformamide. This methodology offers advantages in terms of scalability and cost-effectiveness while maintaining good yields .

Enzymatic Synthesis Approach

A biologically relevant synthesis route utilizes N-myristoyltransferase enzymes to catalyze the transfer of the myristoyl group from myristoyl-coenzyme A to glycine-containing peptide substrates [4] [5]. This approach requires the preparation of myristoyl-CoA substrate and purified N-myristoyltransferase enzyme, typically from yeast or bacterial sources. The enzymatic reaction proceeds at physiological pH and temperature, offering high specificity and biological relevance [6].

Reaction Mechanisms in Myristoyl-Glycine-Hydroxide Formation

The formation of Myristoyl-Glycine-Hydroxide involves distinct mechanistic pathways depending on the synthetic approach employed. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields.

Chemical Coupling Mechanism

In the DCC-mediated coupling reaction, the mechanism proceeds through formation of an O-acylisourea intermediate [3]. Myristic acid first reacts with DCC to form this activated intermediate, which subsequently undergoes nucleophilic attack by the amino group of glycine. The reaction follows a classical nucleophilic addition-elimination pathway, with DMAP serving to catalyze the acyl transfer step through formation of a more reactive acylpyridinium intermediate [7].

Enzymatic Mechanism

The enzymatic synthesis follows an ordered bi-bi reaction mechanism where myristoyl-CoA binds to N-myristoyltransferase first, inducing a conformational change that creates the peptide binding site [8] [9]. The enzyme utilizes an oxyanion hole formed by main chain atoms to polarize the thioester carbonyl of myristoyl-CoA, facilitating nucleophilic attack by the glycine amino group [6]. The C-terminal carboxylate of the enzyme serves as a catalytic base to deprotonate the glycine amino group, enabling the nucleophilic substitution reaction [9].

Solid-Phase Mechanism

In solid-phase synthesis, the mechanism involves sequential deprotection and coupling steps [10]. The Fmoc protecting group is removed through base-catalyzed elimination, exposing the free amino group for subsequent acylation. The coupling reaction proceeds through formation of an active ester intermediate when using uronium-based coupling reagents, followed by aminolysis to form the desired amide bond [11].

Industrial-Scale Production Considerations

The transition from laboratory synthesis to industrial production of Myristoyl-Glycine-Hydroxide requires careful consideration of multiple factors including economic viability, environmental impact, and regulatory compliance.

Raw Material Sourcing and Cost Analysis

Industrial production requires reliable access to high-quality myristic acid and glycine. Myristic acid is primarily sourced from palm kernel oil and coconut oil, making supply chain considerations critical for cost control [12]. The current market price of myristic acid ranges from $2-4 per kilogram, while glycine costs approximately $1-2 per kilogram, making raw material costs a significant factor in overall production economics.

Process Optimization Strategies

Industrial synthesis typically employs continuous flow reactor technology to improve reaction efficiency and reduce production costs . These systems allow for precise control of reaction parameters including temperature, residence time, and reagent stoichiometry. The use of immobilized catalysts can facilitate product separation and catalyst recovery, reducing operational costs.

Environmental and Sustainability Considerations

Industrial production must address environmental impact through implementation of green chemistry principles. Solvent recycling systems are essential for managing the large volumes of organic solvents required. Alternative coupling reagents with improved environmental profiles are being investigated to replace traditional carbodiimide-based systems [13].

Purification Techniques and Quality Control

The purification of Myristoyl-Glycine-Hydroxide requires specialized techniques due to its amphiphilic nature and similarity to related lipidated compounds.

Chromatographic Separation Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the gold standard for purification [14] [15]. The method typically employs a C18 stationary phase with an acetonitrile-water gradient containing 0.1% trifluoroacetic acid. The myristoyl group provides sufficient hydrophobicity for effective retention, while the carboxylic acid group ensures solubility in the mobile phase. Typical retention times range from 15-25 minutes depending on gradient conditions.

Hydrophobic interaction chromatography offers an alternative approach, particularly effective for larger scale purifications [5]. This technique exploits the hydrophobic nature of the myristoyl chain while maintaining compatibility with aqueous buffer systems. Ammonium sulfate precipitation has been successfully employed for preliminary purification of myristoylated proteins and peptides [4].

Analytical Quality Control Methods

Mass spectrometry serves as the primary analytical tool for identity confirmation and purity assessment [5]. Electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight determination, with the expected mass of 285.43 Da serving as a key identifier. High-resolution mass spectrometry enables detection of synthetic impurities and side products.

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation through characteristic chemical shifts of the myristoyl chain and glycine residue [16]. The long alkyl chain produces a characteristic pattern of methylene signals between 1.2-1.3 ppm, while the terminal methyl group appears as a triplet around 0.9 ppm.

Purity Specifications and Testing

Industrial-grade Myristoyl-Glycine-Hydroxide typically requires purity levels exceeding 98% as determined by HPLC analysis [17]. Water content, determined by Karl Fischer titration, should not exceed 1% to ensure product stability. Residual solvents must be controlled according to International Council for Harmonisation (ICH) guidelines, with limits typically set at parts-per-million levels.

Chemical Modification Strategies

The structural features of Myristoyl-Glycine-Hydroxide provide multiple sites for chemical modification, enabling the development of analogs with tailored properties.

Fatty Acid Chain Modifications

Systematic studies have investigated the substrate specificity of synthetic and enzymatic methods using fatty acid analogs of varying chain lengths [18]. Shorter chain analogs such as lauroyl (C12) and longer chains such as palmitoyl (C16) have been successfully incorporated. Heteroatom substitutions, including oxygen and sulfur replacements for methylene groups, have been explored to modulate hydrophobicity without altering chain length [18].

Unsaturated fatty acid analogs provide opportunities to introduce additional functionality through alkene chemistry. Myristoleic acid derivatives enable subsequent functionalization through cross-metathesis or cycloaddition reactions [5]. Branched fatty acid analogs have been investigated to understand the structural requirements for biological activity.

Glycine Modification Approaches

The glycine residue can be modified through various strategies while maintaining the essential amino acid functionality. N-methylated derivatives have been prepared to investigate the importance of the free amino hydrogen in biological systems [19]. Side-chain modified analogs, such as serine or threonine derivatives, introduce additional hydrogen bonding capability.

Protecting Group Strategies

Strategic use of protecting groups enables selective modification of functional groups. The carboxylic acid can be protected as methyl or benzyl esters, allowing modification of the amino group without competing reactions [2]. Temporary protection of the amino group with Boc or Fmoc groups facilitates selective carboxylic acid modifications.

Bioconjugation Applications

The presence of both amino and carboxylic acid functional groups makes Myristoyl-Glycine-Hydroxide an attractive building block for bioconjugation applications [20]. The amino group can be coupled to various biomolecules through standard amide coupling protocols, while the carboxylic acid enables attachment to amino-containing targets. Click chemistry approaches, using azide or alkyne-modified derivatives, provide orthogonal coupling strategies for complex bioconjugate synthesis [21].